2,3-Difluoro-benzenebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O It is a derivative of benzenebutanol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-benzenebutanol can be achieved through several methods. One common approach involves the fluorination of benzenebutanol derivatives. For instance, the reaction of benzenebutanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms at the desired positions . Another method involves the use of a continuous-flow double diazotization process, which is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous-flow reactors to ensure consistent product quality and safety .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
2,3-Difluoro-benzenebutanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 2,3-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate enzyme activity, alter membrane permeability, and influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-benzenebutanol
- 2,5-Difluoro-benzenebutanol
- 3,4-Difluoro-benzenebutanol
Uniqueness
2,3-Difluoro-benzenebutanol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,1-2,4,7H2 |
InChI Key |
DLDWWTSHYRGAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.